molecular formula C12H8Cl2 B3426945 3,3'-Dichlorobiphenyl CAS No. 55600-34-5

3,3'-Dichlorobiphenyl

Cat. No.: B3426945
CAS No.: 55600-34-5
M. Wt: 223.09 g/mol
InChI Key: KTXUOWUHFLBZPW-UHFFFAOYSA-N
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Description

3,3’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of two benzene rings connected by a single bond, with two chlorine atoms attached at the 3rd position on each benzene ring. This compound is a byproduct of industrial processes and is often detected in environmental samples . Despite the prohibition of PCB production, 3,3’-Dichlorobiphenyl continues to be a concern due to its persistence in the environment and potential health impacts .

Chemical Reactions Analysis

3,3’-Dichlorobiphenyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include hydroxy and methoxy derivatives .

Properties

IUPAC Name

1-chloro-3-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUOWUHFLBZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872817
Record name 3,3'-Dichlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-67-1, 55600-34-5
Record name 3,3′-Dichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dichlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clophen A30
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dichlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dichlorobiphenyl
Source European Chemicals Agency (ECHA)
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Record name 3,3'-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of 3,3'-Dichlorobiphenyl in the environment?

A1: While a trace component of Aroclor mixtures, PCB 11 is primarily released into the environment as a byproduct of the manufacturing process of diarylide yellow pigments. [, , , ] These pigments are widely used in various consumer goods, including printed materials, paints, textiles, and plastics. [, , ]

Q2: How widespread is this compound contamination?

A2: Research indicates a ubiquitous presence of PCB 11 in various environmental matrices. It has been detected in air, water, sediment, biota, and even consumer goods globally. [, , , , , , ] Its presence in consumer goods from 26 countries across five continents highlights its global distribution. []

Q3: Are there specific geographical areas with higher this compound contamination?

A3: Studies have shown elevated levels of PCB 11 in areas with higher population densities, suggesting urban sources. [, , ] Additionally, areas near pigment production facilities and those with significant industrial activity tend to have higher concentrations in environmental samples. [, ]

Q4: How is this compound metabolized in living organisms?

A4: Studies using rat models have demonstrated that inhaled PCB 11 is rapidly metabolized, primarily in the liver, to this compound-4-ol (4-OH-PCB11), a hydroxylated metabolite. [] Further research using human HepG2 cells identified various metabolites, including monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-dihydroxylated forms, along with their corresponding sulfo and glucuronide conjugates. [, ]

Q5: What is the significance of identifying dechlorinated metabolites of this compound?

A5: The identification of dechlorinated metabolites, particularly in studies using human HepG2 cells exposed to PCB 2 (a lower chlorinated PCB), suggests that the metabolism of LC-PCBs in humans might involve dechlorination pathways. [] This finding has significant implications for understanding the toxicity and persistence of these compounds in the human body.

Q6: Does this compound pose any health risks?

A6: While research is ongoing, studies suggest that PCB 11 and its metabolites, especially hydroxylated forms, may have toxicological implications. [, , , ] For instance, 4-OH-PCB11 has been shown to induce oxidative stress, reduce cell viability, and affect mitochondrial function in human prostate epithelial cells. [, ]

Q7: How does this compound affect neuronal development?

A7: Research using primary rat neuron cultures indicated that PCB 11 exposure promotes both axonal and dendritic growth, potentially leading to neuronal hyperconnectivity. [, , ] This effect appears to be mediated by cAMP response element binding protein (CREB)-dependent mechanisms, which are implicated in several neurodevelopmental disorders. [] Interestingly, PCB 11 did not show activity at other common targets of higher chlorinated PCBs, such as ryanodine receptor (RyR), aryl hydrocarbon receptor (AhR), and thyroid hormone receptor (THR). []

Q8: Are there sex- and species-specific differences in the neurotoxic effects of this compound?

A8: Studies comparing the effects of PCB 11 on neuronal cultures from mice and rats revealed significant sex- and species-specific differences. [] These variations highlight the complexity of PCB 11's neurotoxicological profile and underscore the need for further research to fully understand its potential impact on human health.

Q9: What analytical techniques are used to detect and quantify this compound in environmental and biological samples?

A9: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is commonly employed for the detection and quantification of PCB 11. [, ] This technique offers the sensitivity and selectivity needed to accurately measure PCB 11 levels in complex matrices.

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